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Compound of Interest

Ethyl 4-oxotetrahydro-2H-
Compound Name: _
thiopyran-3-carboxylate

Cat. No.: B075735

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of the biological activities of thiopyran and pyran derivatives, focusing on
their potential as antimicrobial and anticancer agents. Due to a lack of comprehensive
comparative studies on a series of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
derivatives, this guide presents data on closely related and structurally relevant thiopyran and
pyran analogs to illustrate structure-activity relationships and provide valuable insights for drug
discovery and development.

Overview of Biological Activities

Thiopyran and its derivatives are recognized for a wide spectrum of biological activities,
including antimicrobial and anticancer properties. Similarly, the pyran scaffold is a key
component in many bioactive compounds with demonstrated antitumoral, antibacterial, and
antioxidant effects. This guide summarizes quantitative data from selected studies to highlight
the therapeutic potential of these heterocyclic compounds.

Comparative Anticancer Activity of Thiopyrano|[2,3-
d]thiazole Derivatives

A study on novel thiopyrano[2,3-d]thiazole derivatives, synthesized via a hetero-Diels-Alder
reaction, revealed moderate to potent anticancer activity against a panel of human cancer cell
lines. The in vitro anticancer evaluation was performed by the National Cancer Institute (NCI)
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using their standard 60-cell line screening protocol. The results for a selection of these
compounds are presented as GI50 values, which represent the concentration required to inhibit
cell growth by 50%.

GI50 (uM) GI50 (uM)
against MCF-7  against HePG-
Compound R X .
(Breast 2 (Liver
Cancer) Cancer)
3e Br H 15.12+1.1 18.21+15
5d Me H 25.95+2.8 21.31+1.8
e Br COOEt 12.30+1.1 1542 +1.3
7f H COOEt 30.30+0.4 3842+2.1
79 Me COOEt 285025 32.61+2.8
7h OMe COOEt 3341 +3.1 35.82+3.3
7i Cl COOEt 22.80+2.0 25.91+23
7j Br COOEt 1890+ 1.7 20.11+1.9
Doxorubicin - - 4.17+0.2 557+0.4

Caption: Anticancer activity (GI50 in uM) of selected thiopyrano[2,3-d]thiazole derivatives
against human breast (MCF-7) and liver (HePG-2) cancer cell lines.[1]

Comparative Antibacterial and Anticancer Activity of
4H-Pyran Derivatives

A series of 4H-pyran derivatives were synthesized and evaluated for their antibacterial activity
against Gram-positive and Gram-negative bacteria, as well as their cytotoxic effects against the
HCT-116 colorectal cancer cell line. The antibacterial activity is presented as the half-maximal
inhibitory concentration (IC50), and the anticancer activity is also reported as IC50 values.[2]

Antibacterial Activity
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IC50 (UM IC50 (UM IC50 (UM
(uM) (uM) IC50 (M) (uM)
Compound R vs. S. vs. B. . vs. P.
. vs. E. coli .
aureus subtilis aeruginosa
4-OH, 3-
49 11.2 15.4 25.1 30.2
OCH3
4j 4-Cl 9.8 12.1 20.5 28.9
4d 4-F 18.5 22.3 35.8 40.1
4k 2,4-diCl 15.2 18.9 31.4 38.7
Ampicillin - 1.2 2.5 5.1 8.3

Caption: Antibacterial activity (IC50 in uM) of selected 4H-pyran derivatives against various
bacterial strains.[2]

Anticancer Activity
Compound R IC50 (pM) vs. HCT-116
4d A-F 75.1
4k 2,4-diCl 85.88
Doxorubicin - 1.2

Caption: Anticancer activity (IC50 in uM) of selected 4H-pyran derivatives against the HCT-116
colorectal cancer cell line.[2]

Experimental Protocols
In Vitro Anticancer Screening (NCI-60 Cell Line Panel)

The anticancer activity of the thiopyrano[2,3-d]thiazole derivatives was determined using the
National Cancer Institute's (NCI) 60-cell line screening protocol.
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Compound Treatment

Add test compounds at Incubate for 48h
various concentrations

Cell Viability Assay

Measure absorbance at 515 nm

‘ Cell Line Preparation

Human Tumor Plate cells in
Cell Lines 96-well plates

Incubate for 24h

Fix cells and stain
with Sulforhodamine B (SRB)

Calculate GIS0 values

Preparation

Prepare standardized
bacterial inoculum
Prepare serial dilutions
of test compounds

Result Determination

Visually inspect for .
bacterial growth Determine MIC

Incubation

Add compounds and inoculum
\ to 96-well plates

Incubate at 37°C for 24h
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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